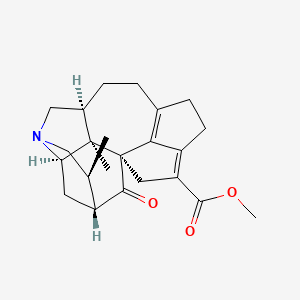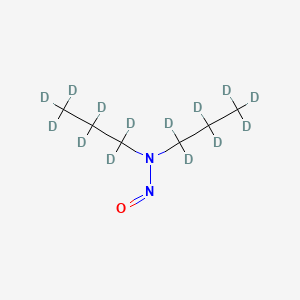
1-Hydroxy Fingolimod Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fingolimod Hydrochloride, also known as 1-Hydroxy Fingolimod Hydrochloride, is a sphingosine-derivative and immunosuppressive agent . It is used for the treatment of multiple sclerosis . Fingolimod is a sphingosine 1-phosphate receptor modulator, which sequesters lymphocytes in lymph nodes, preventing them from contributing to an autoimmune reaction .
Synthesis Analysis
The synthesis of Fingolimod Hydrochloride involves several steps . The process starts with the reaction of compound (5) with sulfhydryl compounds 1 under alkaline conditions, obtaining key intermediate compound (6). This is followed by oxidation reaction of compound 6 to obtain sulfone compound 7. Knoevenagel condensation reaction of the sulfone compound (7) and raw materials (aldehyde compound 8) under alkaline conditions results in key intermediate compound (9). Finally, hydrogenation reduction reaction and deaminate protection of compound (9) are performed, followed by removal of acetonide protection in the dilute hydrochloric acid solution, obtaining hydrochloride at the same time, hence getting the target compound (1) of Fingolimod hydrochloride .Molecular Structure Analysis
Fingolimod Hydrochloride has a molecular formula of C19H34ClNO2 . Its average mass is 343.932 Da and its monoisotopic mass is 343.227814 Da .Chemical Reactions Analysis
Fingolimod Hydrochloride undergoes several chemical reactions during its synthesis process . These include reactions under alkaline conditions, oxidation reactions, Knoevenagel condensation reactions, and hydrogenation reduction reactions .Physical And Chemical Properties Analysis
Fingolimod Hydrochloride is a white to practically white powder . It is a substrate of sphingosine kinases and binds to sphingosine-1-phosphate (S1P) receptors in its phosphorylated state .Mécanisme D'action
Fingolimod is metabolized by sphingosine kinase to the active metabolite, fingolimod-phosphate . It is a sphingosine 1-phosphate receptor modulator that reduces the number of lymphocytes in the peripheral blood, which is believed to be effective in treating MS due to the reduced lymphocytes into the CNS .
Safety and Hazards
Fingolimod Hydrochloride should be handled with care. It is recommended to wash thoroughly after handling, remove contaminated clothing and wash before reuse, avoid contact with eyes, skin, and clothing, avoid ingestion and inhalation, keep away from sources of ignition, and avoid prolonged or repeated exposure .
Orientations Futures
Fingolimod Hydrochloride has been approved for the treatment of relapsing forms of multiple sclerosis (MS) in pediatric patients . Further clinical trials evaluating pediatric patients aged 10 to 17 years substantiated an expanded approval for these patients . It has shown neuroprotective effects in different animal models of neurodegenerative diseases . The neuroprotective effects exerted by fingolimod in these preclinical studies support the translation of fingolimod into clinical trials as treatment in neurodegenerative diseases beyond neuroinflammatory conditions (MS) .
Propriétés
Numéro CAS |
268557-51-3 |
|---|---|
Formule moléculaire |
C19H34ClNO3 |
Poids moléculaire |
359.935 |
Nom IUPAC |
3-amino-3-(hydroxymethyl)-1-(4-octylphenyl)butane-1,4-diol;hydrochloride |
InChI |
InChI=1S/C19H33NO3.ClH/c1-2-3-4-5-6-7-8-16-9-11-17(12-10-16)18(23)13-19(20,14-21)15-22;/h9-12,18,21-23H,2-8,13-15,20H2,1H3;1H |
Clé InChI |
BVEROLVYZKXBKL-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC1=CC=C(C=C1)C(CC(CO)(CO)N)O.Cl |
Synonymes |
3-Amino-3-(hydroxymethyl)-1-(4-octylphenyl)-1,4-butanediol Hydrochloride (1:1); |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[2-(2,2,2-Trifluoroethoxy)-phenoxy]-acetaldehyde](/img/structure/B580234.png)
![4,6-Dichloro-3-(methylthio)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B580236.png)








